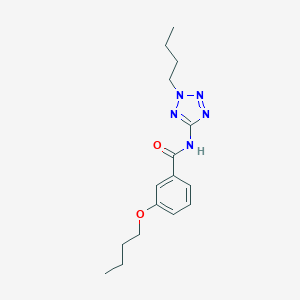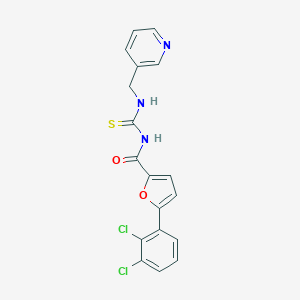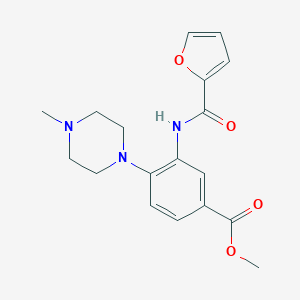![molecular formula C16H12N4S B509462 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol CAS No. 193744-10-4](/img/structure/B509462.png)
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of compounds . This class of compounds has been found to exhibit a wide range of biological activities, including antimicrobial activity . The structure of these compounds typically includes a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various synthetic approaches . The synthesis process often involves the design and creation of new derivatives, which are then evaluated for their biological activity . The position and number of substitutions on the compound can play a crucial role in modulating its potency .
Molecular Structure Analysis
The molecular structure of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” has been analyzed using various methods such as Hartree-Fock (HF) and density functional theory (DFT) with 6-31G(d) basis sets . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied extensively . These compounds have been found to exhibit high activity towards Gram-positive bacteria, with some derivatives showing activity up to 16 times more than currently used antibiotics .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” have been analyzed using various methods . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .
Wirkmechanismus
Target of Action
The primary targets of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . This results in the disruption of DNA repair pathways and the regulation of cell growth and differentiation . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth regulation pathways . The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation, potentially leading to cell death .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for laboratory experiments is its small size, which makes it easy to work with and manipulate. In addition, 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a relatively stable compound, which makes it suitable for long-term experiments. Furthermore, 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a versatile compound, with a wide range of applications in the scientific community. However, one of the main limitations of using 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for laboratory experiments is its low solubility, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
The potential future directions for 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are numerous. One potential future direction is the use of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in drug development, as it has been found to have a variety of biochemical and physiological effects. Another potential future direction is the use of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the development of new materials, such as nanomaterials, as its small size and versatility make it suitable for a variety of applications. Additionally, 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used in the development of new sensors, as its chemical properties make it suitable for a variety of sensing applications. Finally, 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used in the development of new imaging techniques, as its chemical properties make it suitable for a variety of imaging applications.
Synthesemethoden
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a microwave-assisted synthesis. The Grignard reagent method is the most common method used to synthesize 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and involves the use of a Grignard reagent to react with a nitrile to form an intermediate, which is then reacted with a thiadiazole to form 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The Wittig reaction involves the use of a ylide to react with a nitrile to form an intermediate, which is then reacted with a thiadiazole to form 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Finally, the microwave-assisted synthesis involves the use of a microwave to react a nitrile with a thiadiazole to form 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Wissenschaftliche Forschungsanwendungen
Anti-Brustkrebsmittel
Diese Verbindung wurde bei der Entwicklung und Synthese neuer Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) als Anti-Brustkrebsmittel verwendet . Es hat vielversprechende Ergebnisse bei der Hemmung von PARP-1 und EGFR gezeigt, zwei molekularen Zielstrukturen, die am Brustkrebs beteiligt sind . Insbesondere zeigte ein Derivat (Verbindung 8i) viel bessere zytotoxische Aktivitäten gegen MDA-MB-231, eine Art von Brustkrebszelle, als das Medikament Erlotinib .
Anti-mikrobielles Mittel
1,3,4-Thiadiazol-Derivate, zu denen auch die fragliche Verbindung gehört, wurden synthetisiert und als potente anti-mikrobielle Mittel bewertet . Sie wurden gegen E. coli, B. mycoides und C. albicans getestet, wobei einige Verbindungen eine signifikante antimikrobielle Aktivität zeigten .
Entzündungshemmendes Mittel
Das 1,3,4-Thiadiazol-Gerüst, das Teil der Struktur dieser Verbindung ist, ist bekannt für seine entzündungshemmenden Eigenschaften . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Kohlenhydratase-Hemmer
Verbindungen mit einer 1,3,4-Thiadiazol-Struktur wurden als Inhibitoren der Kohlenhydratase gefunden , ein Enzym, das eine entscheidende Rolle bei der Regulierung des pH-Wertes und des Flüssigkeitshaushalts im Körper spielt. Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit hin .
Anti-krampfmittel
1,3,4-Thiadiazol-Derivate wurden auf ihre Anti-krampfmittel-Eigenschaften untersucht
Biochemische Analyse
Biochemical Properties
It has been found that this compound exhibits significant inhibitory activities against certain enzymes . For instance, it has been reported to inhibit the urease enzyme, which is a virulence factor found in various pathogenic microorganisms .
Cellular Effects
Some studies have suggested that this compound may have anti-cancer properties . For example, it has been found to exhibit cytotoxic activities against certain types of cancer cells, such as breast cancer cells .
Molecular Mechanism
It has been suggested that this compound may exert its effects by inhibiting certain enzymes, such as urease . It may also interact with other biomolecules and affect gene expression .
Eigenschaften
IUPAC Name |
3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVCUUMZOKWPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)



![3-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509445.png)

![{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B509453.png)
![Methyl 3-[(2-methoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509470.png)

![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B509477.png)
![Methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509479.png)
![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)